molecular formula C12H13F3N2O B8164668 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide

4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide

Cat. No.: B8164668
M. Wt: 258.24 g/mol
InChI Key: RCGZDONYXMATCQ-UHFFFAOYSA-N
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Description

4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. The compound features an amino group, a cyclobutyl group, and a trifluoromethyl group attached to a benzamide core. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The nitration of a suitable benzene derivative followed by reduction to introduce the amino group.

    Cyclobutylation: Introduction of the cyclobutyl group through a cycloaddition reaction or via a Grignard reagent.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce cyclobutylamines.

Scientific Research Applications

4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and specialty materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the cyclobutyl group.

    4-Amino-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety.

    4-Amino-2-(trifluoromethyl)benzyl alcohol: Features a hydroxyl group in place of the benzamide.

Uniqueness: 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-amino-N-cyclobutyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-6-7(16)4-5-9(10)11(18)17-8-2-1-3-8/h4-6,8H,1-3,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGZDONYXMATCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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